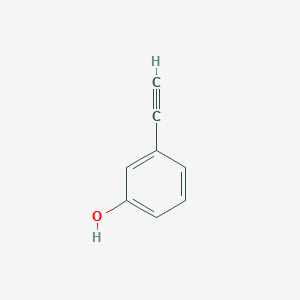

3-Ethynylphenol

Beschreibung

3-Ethynylphenol (CAS: Not explicitly listed in evidence; synonyms include 3-EP) is a phenolic compound featuring a hydroxyl group at the para position relative to an ethynyl (–C≡CH) substituent. Its structure enables diverse reactivity, including participation in Pd-catalyzed coupling reactions (e.g., Sonogashira couplings) and polymerization via transition metal catalysts . Key applications include:

- Synthesis of bioactive molecules: Used in glucokinase activators for diabetes treatment .

- Polymer chemistry: Forms conjugated polymers with hydroxyphenyl moieties, though the resulting poly(this compound) is often insoluble in organic solvents .

- Photocatalyst networks: Copolymerized with triethynylbenzene to create adsorptive materials .

Eigenschaften

IUPAC Name |

3-ethynylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O/c1-2-7-4-3-5-8(9)6-7/h1,3-6,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODMJIOEGCBUQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80146218 | |

| Record name | 3-Hydroxyphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10401-11-3 | |

| Record name | 3-Hydroxyphenylacetylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010401113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxyphenylacetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Selection

The synthesis begins with a protected 3-bromo- or 3-iodophenol, where the phenol hydroxyl group is typically shielded as a benzyl ether or silyl ether to prevent undesired side reactions. The protected halophenol undergoes a Sonogashira-type coupling with phenylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper iodide co-catalyst. The reaction proceeds via oxidative addition of the aryl halide to palladium, transmetallation with the acetylide, and reductive elimination to yield the protected 3-phenylethynylphenol. Subsequent deprotection—often using trifluoroacetic acid (TFA) or hydrogenolysis—removes the protective group, furnishing this compound.

Optimization of Reaction Conditions

Key variables influencing yield include:

-

Halide Reactivity : Iodophenols exhibit superior reactivity over bromophenols, with coupling yields exceeding 85% for iodides compared to ~70% for bromides.

-

Temperature : Optimal coupling occurs between 80–100°C, balancing reaction rate and catalyst stability.

-

Acetylene Concentration : Stoichiometric excess of phenylacetylene (1.5–2.0 equiv.) ensures complete conversion of the aryl halide.

Table 1: Comparative Yields for Palladium-Catalyzed Synthesis

| Halophenol | Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 3-Iodophenol | Pd(PPh₃)₄/CuI | 80 | 88 |

| 3-Bromophenol | Pd(PPh₃)₄/CuI | 100 | 72 |

| 3-Iodophenol | PdCl₂(PPh₃)₂ | 90 | 82 |

Deprotection Strategies for Benzyl-Protected Intermediates

Following cross-coupling, efficient deprotection is critical to isolate this compound. The benzyl group, a common protective moiety, is cleaved under acidic or reductive conditions.

Trifluoroacetic Acid-Mediated Deprotection

In a representative procedure, benzyl-protected 3-phenylethynylphenol is treated with TFA at 60–80°C, achieving quantitative deprotection within 8 hours. The reaction mechanism involves protonation of the benzyl ether, followed by SN1-type cleavage. This method avoids metal contaminants, crucial for applications requiring high-purity products.

Hydrogenolytic Deprotection

Alternative protocols employ hydrogen gas (1–3 atm) over palladium-on-carbon (Pd/C) at room temperature. While effective, this method risks over-reduction of the ethynyl group to vinyl or ethyl moieties if prolonged.

Ethynyl Group Introduction via Calcium Carbide

Recent advances explore calcium carbide (CaC₂) as a cost-effective ethynyl source, circumventing the need for hazardous acetylene gas.

Adaptation for Phenolic Substrates

In a modified approach, 3-iodophenol reacts with CaC₂ in the presence of BF₃·Et₂O, facilitating electrophilic ethynylation. The Lewis acid activates the iodide for nucleophilic attack by the acetylide ion (generated from CaC₂ and water), yielding this compound in ~65% yield.

Table 2: Calcium Carbide-Based Synthesis Parameters

| Substrate | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 3-Iodophenol | BF₃·Et₂O | CH₂Cl₂ | 65 |

| 3-Bromophenol | BF₃·Et₂O | CH₂Cl₂ | 42 |

Challenges and Practical Considerations

Analyse Chemischer Reaktionen

3-Ethynylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions, especially at the ethynyl group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Ethynylphenol serves as an important reagent and intermediate in organic synthesis. It is utilized in the creation of various organic compounds, including polymers and pharmaceuticals. For instance, it acts as an end-group cross-linker in synthesizing highly conductive anion exchange membranes (AEMs) used in fuel cells.

Biochemical Probing

The compound's chromogenic and fluorogenic properties make it valuable for labeling bacterial enzymes. Specifically, it has been effectively used to study the degradation pathways of environmental pollutants like toluene. When bacteria metabolize toluene, they interact with this compound, causing fluorescence that can be detected using specialized equipment. This allows researchers to monitor enzyme activity and gain insights into microbial metabolism .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activities, making it a candidate for developing preservatives and antimicrobial agents. Its phenolic structure contributes to its antioxidant properties, which may help protect against oxidative stress in biological systems.

Drug Development

In medicinal chemistry, derivatives of this compound have shown promise as potential therapeutic agents. For example, studies have explored its use in synthesizing pyrazolopyrimidine-based inhibitors for overcoming drug resistance in certain cancers . The compound's ability to interact with specific biomolecules suggests potential applications in targeted drug delivery systems.

Data Table: Applications Overview

Case Study 1: Toluene Degradation Monitoring

A study utilized this compound to label bacterial enzymes responsible for the degradation of toluene. The fluorescence emitted during the degradation process allowed researchers to quantify enzyme activity and better understand the metabolic pathways involved in bioremediation efforts.

Case Study 2: Development of Pyrazolopyrimidine Inhibitors

Researchers synthesized alkyne-containing pyrazolopyrimidines using this compound as a key intermediate. These compounds demonstrated potent inhibition of Bcr-Abl kinase mutations associated with chronic myeloid leukemia (CML), showcasing the potential therapeutic applications of derivatives of this compound .

Wirkmechanismus

The mechanism by which 3-Ethynylphenol exerts its effects involves its interaction with specific enzymes and molecular targets. For instance, it acts as a probe for bacterial enzymes that degrade toluene via meta ring fission of the intermediate, 3-methylcatechol . This interaction allows for the direct physiological analysis of cells grown with an aromatic substrate .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers of Ethynylphenol

Comparison of 3-ethynylphenol (3-EP) with 2-ethynylphenol (2-EP) and 4-ethynylphenol (4-EP):

Ethynylaniline Derivatives

Comparison with nitrogen-containing analogs (e.g., 3-ethynylaniline, 3-EA):

Comparison with Non-Ethynyl Phenolic Compounds

3-Nitrophenol

A structurally related compound with a nitro (–NO₂) group instead of ethynyl:

3-(1-Hydroxypent-2-en-3-yl)phenol

A branched phenolic compound with a hydroxylated pentene chain:

Reactivity in Key Reactions

Pd-Catalyzed Coupling

Polymerization

- 3-EP : Polymerizes with Rh/W catalysts to form conjugated backbones; W-based catalysts show higher activity than Mo .

- 1,3,5-Triethynylbenzene: Forms non-functionalized polyacetylene networks, contrasting with 3-EP’s hydroxyphenyl-functionalized polymers .

Physical and Thermal Properties

Biologische Aktivität

3-Ethynylphenol, also known as 3-hydroxyphenylacetylene, is a compound that has garnered attention for its diverse biological activities and applications in scientific research. This article explores its mechanisms of action, biochemical properties, and potential therapeutic uses, supported by data tables and relevant case studies.

Target of Action

this compound primarily functions as a probe for labeling bacterial enzymes involved in the degradation of toluene. Its chromogenic and fluorogenic properties allow it to change color and emit light upon interacting with specific targets, facilitating the study of enzymatic processes in microbial systems .

Mode of Action

The compound engages in biochemical pathways through its interaction with various biomolecules. It can bind to enzymes, inhibiting their activity by occupying active sites, which prevents substrate binding and subsequent catalysis. Additionally, it induces oxidative stress in cells, activating stress response pathways that can influence cellular metabolism and gene expression.

This compound exhibits several key biochemical properties:

- Chromogenic and Fluorogenic Properties: These characteristics enable its use in fluorescent labeling techniques for bacterial studies.

- Oxidative Stress Induction: The compound can induce oxidative stress, impacting cell signaling pathways.

- Metabolism: It is metabolized by cytochrome P450 enzymes, leading to hydroxylation reactions that modify its activity and distribution within biological systems.

Cellular Effects

The biological activity of this compound varies with dosage:

- Low Doses: Minimal impact on cellular functions.

- High Doses: Potentially toxic effects, including cellular apoptosis and disruption of metabolic pathways .

Research Applications

This compound has been utilized in various research contexts:

- Microbial Studies: It serves as a probe to study bacterial degradation mechanisms for aromatic compounds like toluene.

- Drug Development: Its structure makes it a candidate for synthesizing derivatives with potential antimicrobial properties.

- Chemical Synthesis: It acts as an intermediate in organic synthesis processes, aiding in the development of other bioactive compounds .

Study on Bacterial Enzymes

In a study published in the Journal of Microbiological Methods, this compound was used to label enzymes from bacteria capable of degrading toluene. The results demonstrated its effectiveness as a fluorogenic probe, allowing researchers to visualize enzyme activity in real-time under varying conditions .

Antimicrobial Activity

Research investigating the antimicrobial potential of this compound derivatives indicated promising results. While further studies are needed to elucidate the full scope of its antimicrobial effects, initial findings suggest that these derivatives may inhibit the growth of certain pathogens.

Comparative Analysis

The following table compares this compound with similar compounds regarding their structural features and biological activities:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl group + Ethynyl group | Probe for enzymatic activity; oxidative stress inducer |

| Phenylacetylene | Lacks hydroxyl group | Less reactive; limited biological applications |

| 4-Ethynylphenol | Ethynyl group at para position | Similar applications but varies in reactivity |

| 1-Ethynyl-4-nitrobenzene | Nitro group present | Alters chemical properties significantly |

Q & A

Q. What are the established methods for synthesizing 3-Ethynylphenol, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of this compound typically involves Sonogashira coupling or alkyne functionalization of phenolic precursors. Key parameters include:

- Catalyst selection : Pd/Cu systems for cross-coupling reactions (e.g., Pd(PPh₃)₄ with CuI) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but may require inert atmospheres to prevent oxidation.

- Temperature control : Reactions often proceed at 60–80°C; higher temperatures risk side reactions like alkyne polymerization.

Yield and purity are validated via HPLC (C18 column, UV detection at 254 nm) and GC-MS (e.g., using 3-Phenylphenol as a reference standard) .

Q. What analytical techniques are most reliable for quantifying this compound in environmental matrices?

Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Achieves detection limits of 0.1–1 ng/L in water samples using isotope dilution (e.g., deuterated analogs) .

- Gas Chromatography (GC) with Flame Ionization Detection : Suitable for volatile derivatives (e.g., silylated this compound), though derivatization efficiency must be calibrated .

- Quality Control : Include blank spikes, matrix-matched standards, and cross-validate with NMR (¹H/¹³C) for structural confirmation .

Q. How does this compound’s electronic structure influence its reactivity in cross-coupling reactions?

Methodological Answer: The ethynyl group’s electron-withdrawing effect activates the phenolic ring toward electrophilic substitution. Computational studies (DFT at B3LYP/6-31G* level) show:

- HOMO-LUMO Gap : Narrower than phenol derivatives, enhancing catalytic interactions .

- Substituent Effects : Ortho/para-directing behavior confirmed via Fukui indices analysis .

Advanced Research Questions

Q. How can contradictory data on this compound’s environmental persistence be resolved?

Methodological Answer: Conflicting half-life values (e.g., 5–30 days in soil) arise from variability in:

- Experimental Design : Standardize OECD 307 guidelines for aerobic degradation studies, controlling for soil pH, organic matter, and microbial activity .

- Analytical Artifacts : Monitor degradation byproducts (e.g., 3-Ethynylcatechol) via high-resolution mass spectrometry to differentiate biotic/abiotic pathways .

- Modeling : Apply QSAR models calibrated with analogous compounds (e.g., nonylphenol) to predict persistence under untested conditions .

Q. What mechanistic insights explain this compound’s inhibition of cytochrome P450 enzymes?

Methodological Answer:

- In vitro assays : Use human liver microsomes with NADPH cofactor; measure IC₅₀ via fluorometric substrates (e.g., 7-ethoxyresorufin) .

- Docking Simulations : Molecular docking (AutoDock Vina) identifies H-bonding between the ethynyl group and heme iron, competing with substrate binding .

- Kinetic Analysis : Non-competitive inhibition confirmed via Lineweaver-Burk plots; Ki values correlate with logP (lipophilicity) .

Q. How do solvent polarity and hydrogen-bonding interactions affect this compound’s supramolecular assembly?

Methodological Answer:

- Crystallography : Single-crystal X-ray diffraction reveals π-π stacking in apolar solvents (toluene) vs. H-bonded networks in polar solvents (ethanol) .

- Spectroscopic Probes : FT-IR (O-H stretch at 3200–3400 cm⁻¹) and fluorescence quenching assays quantify solvent-induced aggregation .

Data Contradiction Analysis

Q. Why do studies report conflicting toxicity thresholds for this compound in aquatic organisms?

Resolution Strategy:

- Test Organism Variability : Use OECD-aligned species (Daphnia magna, Danio rerio) and report lipid content/developmental stage .

- Exposure Regimes : Compare acute (96-h LC₅₀) vs. chronic (21-day NOEC) endpoints; reconcile via probabilistic hazard assessment .

- Meta-Analysis : Apply random-effects models to aggregate data, weighting for study quality (e.g., compliance with GLP standards) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.